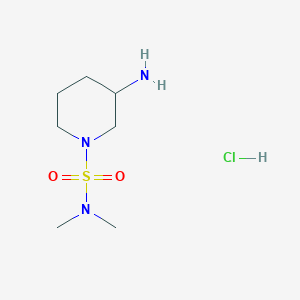
1,1,1-trifluoro-2-methylpropan-2-yl 1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with imidazole-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-4-carboxylate
- 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-5-carboxylate
- 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-2-carboxylate
Uniqueness
1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H9F3N2O2 |
|---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
(1,1,1-trifluoro-2-methylpropan-2-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-7(2,8(9,10)11)15-6(14)13-4-3-12-5-13/h3-5H,1-2H3 |
InChI-Schlüssel |
ROBFQGPOPSWVSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(F)(F)F)OC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


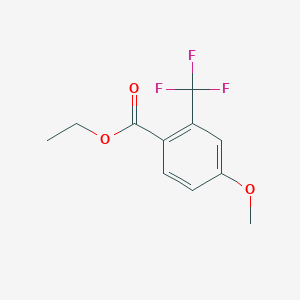

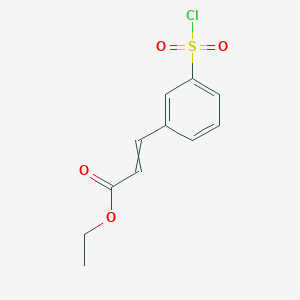
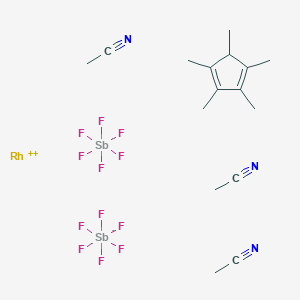
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
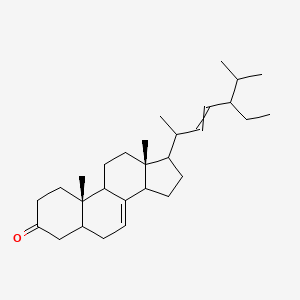
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
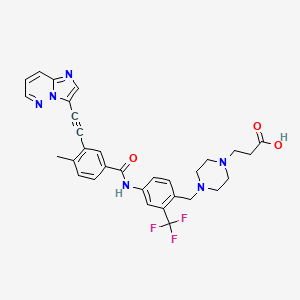
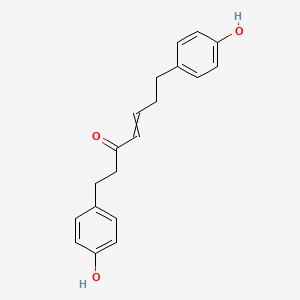
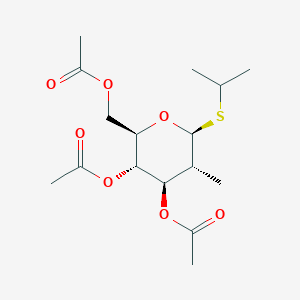
![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
